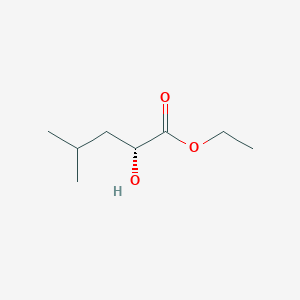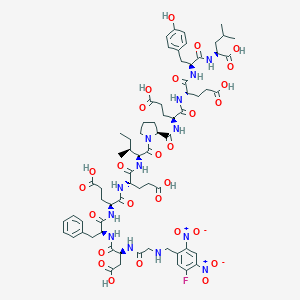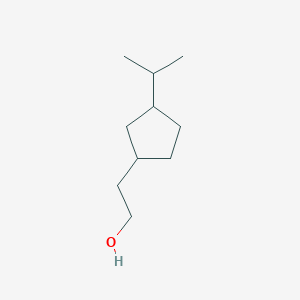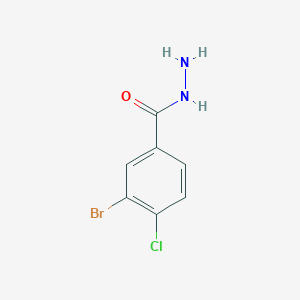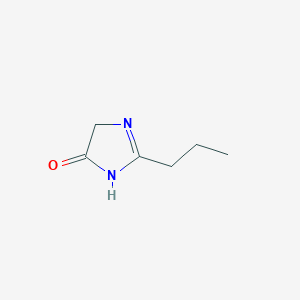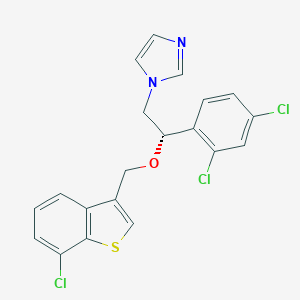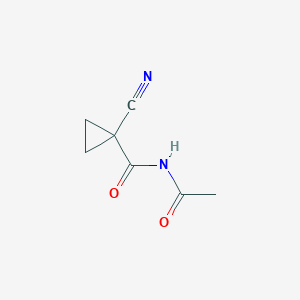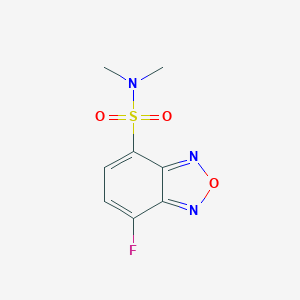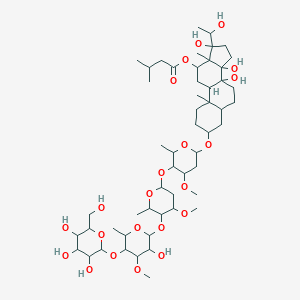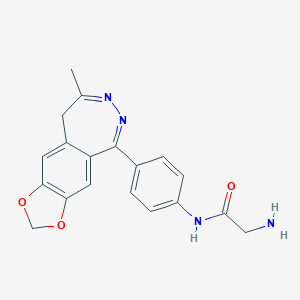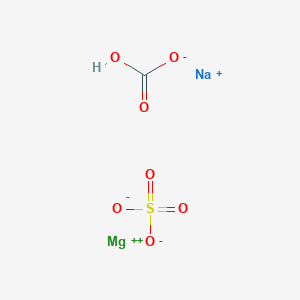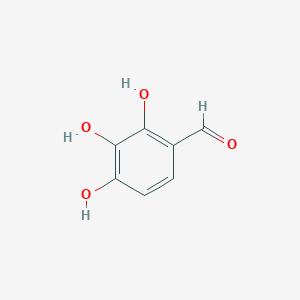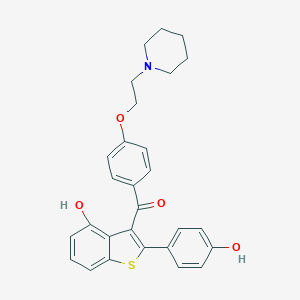
4-Hydroxy Raloxifene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator. It is known for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The compound exhibits both estrogenic and anti-estrogenic effects, making it a valuable agent in hormone-related therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group. This process is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis process to be cost-effective and environmentally friendly. The use of water as a solvent for the deprotection of the sulfonyl group is a notable advancement, reducing the reliance on hazardous organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Raloxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Raloxifene has a wide range of scientific research applications:
Chemistry: It is used in the study of selective estrogen receptor modulators and their derivatives.
Biology: The compound is investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound is explored for its potential in treating osteoporosis and breast cancer.
Industry: The compound’s properties make it suitable for developing new pharmaceuticals and therapeutic agents
Wirkmechanismus
4-Hydroxy Raloxifene exerts its effects by binding to estrogen receptors, inducing conformational changes that modulate the expression of estrogen-dependent genes. This results in both agonistic and antagonistic effects, depending on the tissue type. The compound’s primary molecular targets include estrogen receptors in bone, breast, and uterine tissues .
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Toremifene: Similar to Tamoxifen, used for treating metastatic breast cancer.
Afimoxifene: A metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Uniqueness of 4-Hydroxy Raloxifene: this compound is unique due to its specific binding affinity and differential effects on various estrogen receptors. Unlike Tamoxifen and Toremifene, it has a more favorable profile in terms of reducing the risk of uterine cancer and does not cause endometrial proliferation .
Eigenschaften
IUPAC Name |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUIPGLJUIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

